1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione
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Overview
Description
1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methoxy group, and a piperidinedione core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione typically involves the following steps:
N-alkylation of primary amines and ammonia: This step involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Reduction of Schiff bases: The compound can be synthesized via the reduction of Schiff bases using sodium borohydride, which is a powerful reducing agent known for its selectivity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as peroxides or permanganates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peroxides, permanganates, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The piperidinedione core may also contribute to the compound’s overall bioactivity by stabilizing its interaction with the target.
Comparison with Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: 1-(4-amino-2-methoxyphenyl)-2,6-Piperidinedione is unique due to its specific combination of functional groups and the piperidinedione core. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the piperidinedione core may enhance its stability and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(4-amino-2-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-7-8(13)5-6-9(10)14-11(15)3-2-4-12(14)16/h5-7H,2-4,13H2,1H3 |
InChI Key |
BHNJOPZCZQYTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2C(=O)CCCC2=O |
Origin of Product |
United States |
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